

Introduction: The Analytical Imperative for Substituted Piperazines

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Compound of Interest

Compound Name: *1-(4-Ethylbenzoyl)piperazine hydrochloride*

CAS No.: 1171550-67-6

Cat. No.: B1438090

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Piperazine and its derivatives represent a cornerstone scaffold in modern pharmacology, integral to a wide array of therapeutic agents.[1][2] The compound 1-(4-Ethylbenzoyl)piperazine HCl, a substituted benzoylpiperazine, belongs to a class of molecules with significant interest in drug discovery and development.[3][4] Its precise chemical structure dictates its physicochemical properties, pharmacological activity, and safety profile. Therefore, rigorous and unambiguous structural elucidation is not merely an academic exercise but a critical prerequisite for any further research, development, or quality control initiative.

This guide provides a comprehensive framework for the structural analysis of 1-(4-Ethylbenzoyl)piperazine HCl. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the strategic rationale behind the analytical workflow. Our approach is rooted in the principle of orthogonal validation, where data from multiple, independent techniques are integrated to build a self-consistent and irrefutable structural model. We will detail the core spectroscopic and crystallographic techniques, presenting them as a cohesive, multi-faceted strategy for complete molecular characterization.

Physicochemical Profile and Foundational Data

Before embarking on advanced spectroscopic analysis, establishing the fundamental properties of the molecule is essential. This data provides the initial parameters for method

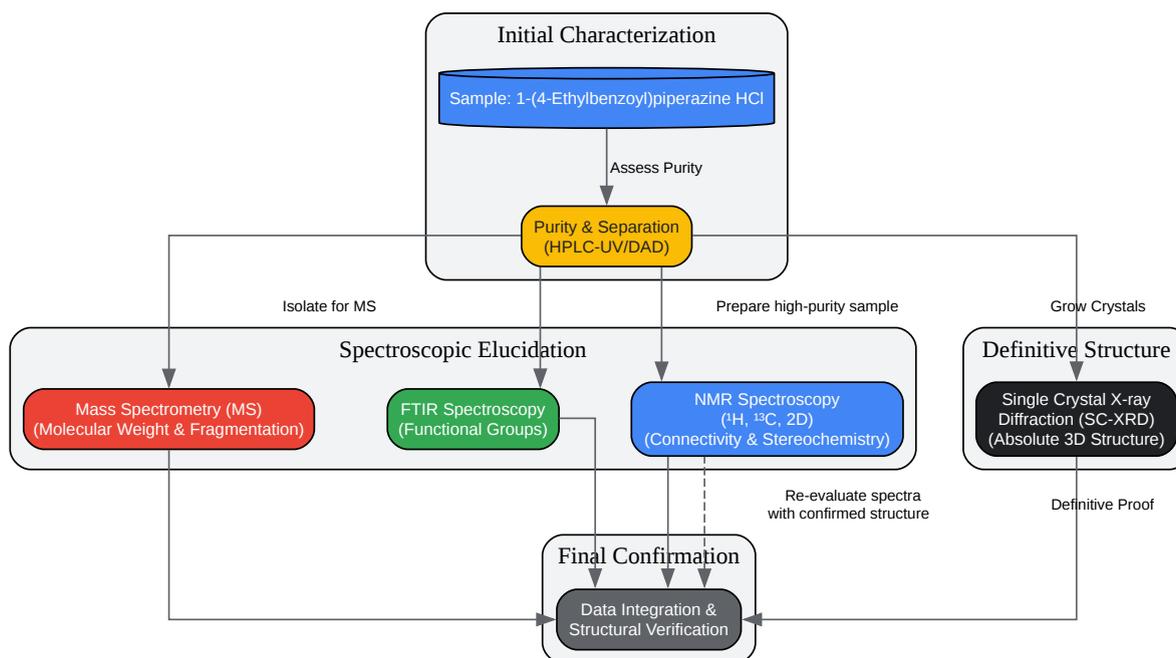
development and interpretation.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₉ ClN ₂ O	PubChem[5]
Molecular Weight	254.76 g/mol	PubChem[5]
Monoisotopic Mass	254.123691 Da	PubChem[5]
Canonical SMILES	<chem>CCC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl</chem>	PubChem[5]
Appearance	White to off-white solid	General knowledge for similar HCl salts[6]
Solubility	Soluble in polar solvents (e.g., water, DMSO, ethanol)	General knowledge for piperazine HCl salts[6][7]

Note: Experimental values should always be determined and verified in the laboratory setting.

Core Analytical Workflow: A Strategy of Orthogonal Confirmation

The structural confirmation of a novel or reference compound is a process of evidence accumulation. No single technique provides all the answers. Our strategy employs a logical sequence of analyses where each step builds upon the last, culminating in a complete and validated structural assignment.



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Caption: The integrated workflow for the structural elucidation of 1-(4-Ethylbenzoyl)piperazine HCl.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Before any structural analysis, we must ensure the sample's purity. HPLC is the gold standard for this purpose in the pharmaceutical industry due to its high resolution and sensitivity for non-volatile compounds like our target molecule.[1][8] The presence of impurities (e.g., starting materials, by-products like 1,4-dibenzoylpiperazine) could lead to erroneous data in subsequent spectroscopic analyses. A Diode-Array Detector (DAD) is

chosen to obtain UV spectra across a range of wavelengths, which aids in peak identification and purity assessment.[9]

Experimental Protocol: HPLC-DAD Purity Assessment

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.
- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point for this type of aromatic amide.
- Mobile Phase Preparation:
 - Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic piperazine moiety.
 - Solvent B: 0.1% TFA in Acetonitrile (ACN).
- Gradient Elution: A gradient is employed to ensure elution of the main peak with good symmetry while also resolving any potential impurities with different polarities.
 - Time (min) | % Solvent B
 - --- | ---
 - 0.0 | 20
 - 20.0 | 80
 - 25.0 | 80
 - 25.1 | 20
 - 30.0 | 20
- Run Parameters:
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 35 °C to ensure reproducible retention times.[10]
- Injection Volume: 10 µL.
- Detection Wavelength: Monitor at 254 nm (for the benzoyl chromophore) and collect spectra from 200-400 nm.
- Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:ACN to a concentration of ~0.5 mg/mL.
- Trustworthiness (System Suitability): Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Expected Outcome: A single major peak with a purity of >98% (by area normalization), confirming the sample is suitable for structural analysis.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: MS provides the two most fundamental pieces of structural information: the molecular weight and the fragmentation pattern. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules, minimizing in-source fragmentation and yielding a clear protonated molecular ion $[M+H]^+$. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for determining the exact mass, which allows for the unambiguous calculation of the elemental formula.[11][12]

Experimental Protocol: HRMS (ESI-TOF) Analysis

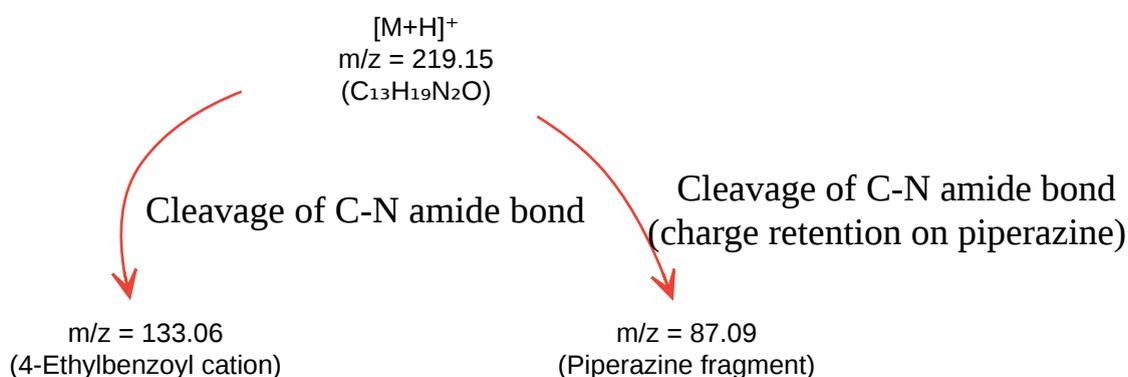
- Instrumentation: An HPLC system coupled to a TOF mass spectrometer with an ESI source.
- Sample Introduction: Infuse the sample solution (prepared for HPLC, ~10 µg/mL in 50:50 ACN:Water with 0.1% formic acid) directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Formic acid is used instead of TFA as it is more volatile and MS-friendly.
- MS Parameters (Positive Ion Mode):
 - Ionization Mode: ESI+.

- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Mass Range: 50 - 500 m/z.
- Tandem MS (MS/MS): To validate the structure, perform fragmentation analysis. Isolate the $[M+H]^+$ parent ion (m/z 219.15) and subject it to Collision-Induced Dissociation (CID) with argon gas to generate a characteristic fragmentation spectrum.

Expected Data & Interpretation:

Ion	Calculated m/z (for $C_{13}H_{19}N_2O^+$)	Key Fragment	Structure of Fragment
$[M+H]^+$	219.1492	Parent Ion	Protonated 1-(4-Ethylbenzoyl)piperazine
Fragment 1	133.0648	4-Ethylbenzoyl Cation	$[CH_3CH_2-C_6H_4-C=O]^+$
Fragment 2	87.0917	Piperazine Cation	$[C_4H_{11}N_2]^+$ (Protonated Piperazine)

The observation of the 4-ethylbenzoyl cation (m/z 133) is a powerful diagnostic tool, confirming the acyl group attached to the piperazine ring.[\[11\]](#)



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Caption: Expected primary fragmentation pathway for 1-(4-Ethylbenzoyl)piperazine in ESI-MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] For 1-(4-Ethylbenzoyl)piperazine HCl, we expect to see characteristic absorptions for the tertiary amide carbonyl (C=O), aromatic C-H bonds, aliphatic C-H bonds, and the N-H stretch of the protonated piperazine nitrogen (as part of the hydrochloride salt).[14] This provides complementary evidence to the fragments observed in MS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory. ATR is chosen for its simplicity, requiring minimal sample preparation for solid powders.
- Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050-3000	C-H Stretch	Aromatic C-H
~2970-2850	C-H Stretch	Aliphatic C-H (Ethyl & Piperazine)
~2700-2400	N ⁺ -H Stretch	Ammonium salt (from HCl)
~1635	C=O Stretch	Tertiary Amide (Benzoyl)[15]
~1600, ~1480	C=C Stretch	Aromatic Ring
~1230	C-N Stretch	Amide C-N

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR identifies the different proton environments and their connectivity through spin-spin coupling, while ¹³C NMR identifies the unique carbon environments.[16][17] For 1-(4-Ethylbenzoyl)piperazine HCl, NMR will confirm the 1,4-disubstitution pattern of the benzene ring, the structure of the ethyl group, and the connectivity of the benzoyl group to the piperazine ring. Using a deuterated solvent like DMSO-d₆ is ideal as it readily dissolves the HCl salt and its residual solvent peak does not interfere with key analyte signals.

Experimental Protocol: ¹H and ¹³C NMR

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or reference to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
- ¹H NMR Acquisition:

- Acquire a standard one-pulse ^1H spectrum.
- Ensure adequate spectral width and resolution.
- Process the data with Fourier transform, phase correction, and baseline correction.
- Integrate all peaks to determine proton ratios.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each unique carbon. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted NMR Data (in DMSO-d₆):

Assignment	¹ H Chemical Shift (δ, ppm)	Multiplicity	Integration	¹³ C Chemical Shift (δ, ppm)
Ethyl CH ₃	~1.20	Triplet (t)	3H	~15.0
Ethyl CH ₂	~2.70	Quartet (q)	2H	~28.0
Piperazine CH ₂ (positions 2,6)	~3.20-3.40	Broad multiplet	4H	~45.0
Piperazine CH ₂ (positions 3,5)	~3.60-3.80	Broad multiplet	4H	~48.0
Aromatic H (ortho to ethyl)	~7.35	Doublet (d)	2H	~128.0
Aromatic H (ortho to carbonyl)	~7.45	Doublet (d)	2H	~129.5
Aromatic C (ipso-ethyl)	-	-	-	~149.0
Aromatic C (ipso-carbonyl)	-	-	-	~133.0
Amide C=O	-	-	-	~169.0
Piperazine N-H ₂ ⁺	~9.5-10.5	Very broad singlet	2H	-

Note: The broadness of piperazine and N-H₂⁺ signals is due to the salt form, potential conformational exchange, and proton exchange with residual water.[\[17\]](#)[\[18\]](#)

Single Crystal X-ray Diffraction (SC-XRD): Unambiguous 3D Structure

Expertise & Causality: While the combination of MS and NMR provides a definitive constitutional structure, only SC-XRD can reveal the precise three-dimensional arrangement of atoms in the solid state.[\[7\]](#)[\[19\]](#) It provides absolute proof of connectivity, conformation (e.g., the

chair conformation of the piperazine ring), and intermolecular interactions like hydrogen bonding involving the chloride ion.^{[2][7]} This technique is the ultimate arbiter in structural chemistry.

Experimental Protocol: Crystal Growth and Data Collection

- **Crystal Growth (Self-Validating System):** The ability to grow high-quality single crystals is itself an indicator of high sample purity.
 - **Method:** Slow evaporation is a common technique. Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol or methanol) and allow the solvent to evaporate slowly and undisturbed over several days in a loosely capped vial.
 - **Alternative:** Vapor diffusion, where a solution of the compound is placed in a vial inside a larger chamber containing a less polar "anti-solvent" (e.g., diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
- **Crystal Selection & Mounting:** Select a clear, well-formed crystal under a microscope and mount it on a goniometer head.
- **Data Collection:**
 - Place the mounted crystal on an X-ray diffractometer.
 - A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage.
 - The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation).^[12]
 - A detector records the positions and intensities of the diffracted X-rays.
- **Structure Solution and Refinement:**
 - The diffraction data is processed to generate an electron density map.

- Specialized software (e.g., SHELXT, OLEX2) is used to solve the structure (determine atomic positions) and refine the model against the experimental data.[12]

Expected Outcome: A complete 3D structural model with precise bond lengths, bond angles, and torsional angles. The final output will confirm the chair conformation of the piperazine ring and detail the hydrogen bonding network between the piperazinium protons and the chloride anion.[7]

Conclusion: A Synthesis of Analytical Evidence

The structural elucidation of 1-(4-Ethylbenzoyl)piperazine HCl is a systematic process that relies on the convergence of evidence from multiple orthogonal techniques. HPLC confirms the purity necessary for accurate analysis. High-resolution mass spectrometry establishes the elemental formula and key structural motifs through fragmentation. FTIR provides a rapid check for the expected functional groups. NMR spectroscopy maps out the complete covalent framework and proton environments in solution. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By integrating these datasets, we construct a self-validating and irrefutable structural dossier, providing the solid analytical foundation required for all subsequent scientific and developmental endeavors.

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